molecular formula C14H28ClN3 B1429367 Cyclohexanamine,4-[4-(cyclopropylmethyl)-1-piperazinyl]-,hydrochloride,trans- CAS No. 876371-19-6

Cyclohexanamine,4-[4-(cyclopropylmethyl)-1-piperazinyl]-,hydrochloride,trans-

Cat. No. B1429367
CAS RN: 876371-19-6
M. Wt: 273.84 g/mol
InChI Key: MYCKNUSAHWIELF-UHFFFAOYSA-N
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Description

“Cyclohexanamine,4-[4-(cyclopropylmethyl)-1-piperazinyl]-,hydrochloride,trans-” is a chemical compound with the IUPAC name (1r,4r)-4- (4- (cyclopropylmethyl)piperazin-1-yl)cyclohexan-1-amine tris (4-methylbenzenesulfonate) . It is used for R&D purposes .


Synthesis Analysis

The synthesis of this compound involves dissolving (trans)-N,N-Dibenzyl-4- [4- (cyclopropylmethyl)piperazin-1-yl]cyclohexanamine in methanol, followed by the addition of palladium/carbon and acetic acid . The mixture is then filled with hydrogen three times and reacted for 12 hours at 3 atmospheres of hydrogen . The yield of the reaction is 100% .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C14H27N3.3C7H8O3S/c15-13-3-5-14 (6-4-13)17-9-7-16 (8-10-17)11-12-1-2-12;31-6-2-4-7 (5-3-6)11 (8,9)10/h12-14H,1-11,15H2;32-5H,1H3, (H,8,9,10)/t13-,14-;;; .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 754 . The compound is shipped at room temperature .

Scientific Research Applications

Neurochemistry

Due to the structural features that resemble those of neurotransmitters or neuromodulators, this compound could be valuable in neurochemistry research. It might be used to probe the function of neural receptors or transporters, contributing to our understanding of synaptic transmission.

Each of these applications would require thorough investigation to determine the compound’s suitability and effectiveness. The research could lead to significant advancements in various scientific domains, reflecting the compound’s versatility and potential impact .

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) .

properties

IUPAC Name

4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3.ClH/c15-13-3-5-14(6-4-13)17-9-7-16(8-10-17)11-12-1-2-12;/h12-14H,1-11,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYCKNUSAHWIELF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCN(CC2)C3CCC(CC3)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexanamine,4-[4-(cyclopropylmethyl)-1-piperazinyl]-,hydrochloride,trans-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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